Montelukast-d6 Sodium Salt

描述

Montelukast-d6 Sodium Salt is a deuterated form of Montelukast Sodium, a leukotriene receptor antagonist. This compound is primarily used in the treatment of asthma and allergic rhinitis. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and prolong the half-life of the drug in the body.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Montelukast-d6 Sodium Salt involves several steps, starting from the preparation of the deuterated intermediates. The key steps include:

Deuteration of Starting Materials: The initial step involves the deuteration of specific starting materials to introduce deuterium atoms.

Formation of the Quinoline Derivative: The deuterated intermediates are then used to synthesize the quinoline derivative, a crucial component of Montelukast-d6.

Coupling Reactions: The quinoline derivative undergoes coupling reactions with other deuterated intermediates to form the final Montelukast-d6 structure.

Salt Formation: The final step involves the conversion of Montelukast-d6 to its sodium salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactions are conducted to ensure the consistent quality of the deuterated intermediates.

Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

化学反应分析

Hydrolysis and Stability Under Acidic/Basic Conditions

The compound demonstrates pH-dependent hydrolysis, particularly at the ester and thioether linkages.

Table 1: Stability of Montelukast-d6 in Human Plasma

| Condition | Time (hours) | Recovery (%) | Precision (% RSD) |

|---|---|---|---|

| Ambient temperature | 0 | 100.00 | 1.41 |

| Ambient temperature | 9 | 101.31 | 1.87 |

| Freeze-thaw cycles | 4 cycles | 92.15–106.79 | 1.65–1.81 |

Mechanistic Insights :

-

Acidic Hydrolysis : Protonation of the thioether sulfur increases electrophilicity, facilitating nucleophilic attack by water .

-

Basic Hydrolysis : Deprotonation of the acetic acid moiety destabilizes the sodium salt, releasing free montelukast-d6 acid .

Salt Metathesis and Cation Exchange

Montelukast-d6 sodium salt participates in cation-exchange reactions to form derivatives with improved physicochemical properties.

Table 2: Salt Formation with β₂-Adrenergic Agonists

| Parameter | Conditions |

|---|---|

| Solvent | Ethyl acetate, dichloromethane |

| Molar Ratio (Montelukast:Agonist) | 1:1 to 1:1.5 |

| Reaction Temperature | 0–40°C |

| Yield | >95% (isolated) |

Notable Examples :

-

Formoterol Salt : Enhances anti-inflammatory activity by reducing β₂-receptor desensitization .

-

Dicyclohexylamine Salt : Improves crystallinity for purification .

Solid-Phase Extraction (SPE) Interactions

This compound interacts with SPE cartridges during bioanalytical workflows, involving:

-

Hydrophobic Binding : Retention on C18 or HLB phases due to aromatic rings .

-

Ion-Pairing : Sodium ion displacement by ammonium acetate buffers enhances elution .

Recovery Data :

Photodegradation

While not explicitly documented for the deuterated form, structural analogs degrade under UV light via:

-

Quinoline Ring Cleavage : Leads to loss of chromophore activity .

-

Isomerization : Trans-to-cis conversion at the vinyl group .

Mitigation Strategies :

Thermal Decomposition

Thermogravimetric analysis (TGA) of the parent compound reveals decomposition above 200°C, producing:

-

Volatile Fragments : Chlorinated hydrocarbons and sulfur oxides.

-

Residue : Sodium carbonate and carbonaceous material.

Synthetic Modifications

This compound serves as a precursor in derivatization reactions:

科学研究应用

Analytical Applications

Internal Standard for Quantification

Montelukast-d6 sodium salt is commonly utilized as an internal standard in chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). Its deuterated nature allows for accurate quantification of montelukast in biological samples due to its distinct mass signature, which aids in the differentiation from non-deuterated compounds .

Method Development and Validation

The compound is crucial for the development and validation of analytical methods. For instance, it has been used in the simultaneous estimation of montelukast and other drugs, such as acebrophylline, through Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods. This application ensures that formulations meet regulatory standards during drug approval processes .

| Application | Description |

|---|---|

| Internal Standard | Used in GC/LC-MS for quantifying montelukast |

| Method Development | Aids in developing analytical methods for simultaneous drug estimation |

| Quality Control | Ensures compliance with pharmacopeial standards during commercial production |

Research Applications

Pharmacokinetic Studies

this compound is instrumental in pharmacokinetic studies where the absorption, distribution, metabolism, and excretion (ADME) of montelukast are evaluated. The deuterated form allows researchers to track the compound's behavior in biological systems without interference from endogenous compounds .

Toxicological Studies

Research involving montelukast-d6 can also extend to toxicological assessments. Its use can help elucidate potential side effects and safety profiles by comparing the pharmacodynamics of deuterated versus non-deuterated forms .

Case Studies

Several studies highlight the effectiveness of this compound in various research contexts:

- Quantitative Analysis of Montelukast : A study demonstrated the use of montelukast-d6 as an internal standard for quantifying montelukast levels in human plasma using LC-MS/MS. The results showed high sensitivity and specificity, confirming its utility in clinical pharmacology .

- Impact on Asthma Treatment : In a comparative study assessing the efficacy of montelukast versus other treatments for asthma, researchers utilized montelukast-d6 to ensure accurate measurement of drug levels during clinical trials, thus providing reliable data on therapeutic outcomes .

Regulatory Compliance

This compound is compliant with various regulatory guidelines for pharmaceutical testing. It serves as a reference standard that supports traceability against pharmacopeial standards like USP or EP, which is essential during the drug approval process . This compliance ensures that analytical methods used are valid and reliable.

作用机制

Montelukast-d6 Sodium Salt exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor. This inhibition prevents leukotriene-mediated bronchoconstriction, inflammation, and mucus production, which are key factors in asthma and allergic rhinitis. The deuterium atoms enhance the metabolic stability of the compound, leading to prolonged action and improved therapeutic outcomes.

相似化合物的比较

Montelukast Sodium: The non-deuterated form of Montelukast-d6 Sodium Salt, widely used in asthma and allergy treatments.

Zafirlukast: Another leukotriene receptor antagonist used for similar indications.

Pranlukast: A leukotriene receptor antagonist with a similar mechanism of action.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and prolong its half-life compared to non-deuterated Montelukast Sodium. This makes it a valuable compound for research and therapeutic applications.

生物活性

Montelukast-d6 sodium salt is a deuterated form of montelukast, a well-known cysteinyl leukotriene receptor antagonist. This compound is primarily utilized in research settings as an internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its unique isotopic labeling enhances its stability and detection capabilities, making it a valuable tool in pharmacokinetic studies and drug development.

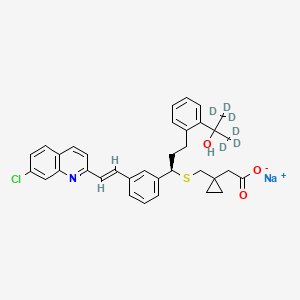

- Molecular Formula : C35H29ClD6N O3S

- Molecular Weight : 614.2 g/mol

- CAS Number : 2673270-26-1

Montelukast-d6 functions by selectively antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor. This receptor is implicated in various inflammatory processes, particularly in asthma and allergic rhinitis. The compound exhibits a potent inhibitory concentration (IC50) of approximately 4.9 nM in human embryonic kidney cells expressing the CysLT1 receptor, demonstrating its strong affinity for this target . Importantly, it has a significantly lower affinity for the CysLT2 receptor (IC50 > 10,000 nM), indicating its selectivity .

In Vitro Studies

In vitro studies have shown that Montelukast-d6 effectively inhibits bronchoconstriction induced by leukotriene D4 (LTD4). The effective dose (ED50) required to achieve this inhibition in animal models is approximately 69 nmol/kg when administered orally . Additionally, it has been demonstrated to reduce eosinophil infiltration in bronchoalveolar lavage fluid during allergic reactions, highlighting its potential therapeutic effects in managing asthma .

In Vivo Studies

Montelukast-d6 has been tested in various animal models to evaluate its efficacy in treating airway hyperresponsiveness. For example, it was shown to inhibit ovalbumin-induced airway hyperresponsiveness and decrease the number of total cells and eosinophils present in bronchoalveolar lavage fluid when administered at doses of 3 and 10 mg/kg . These findings suggest that Montelukast-d6 not only blocks leukotriene-induced effects but also mitigates the overall inflammatory response associated with allergic asthma.

Pharmacokinetics

The pharmacokinetics of Montelukast-d6 have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Following oral administration, approximately 86% of radioactivity from radiolabeled montelukast was recovered in fecal collections over five days, with minimal renal clearance (<0.2%) . The compound undergoes extensive first-pass metabolism, primarily via cytochrome P450 enzymes CYP2C8 (72%), CYP3A4 (16%), and CYP2C9 (12%) .

Case Study 1: Pediatric Formulations

A study evaluated the performance of montelukast formulations across different age groups using physiologically-based pharmacokinetic (PBPK) modeling. The results indicated that montelukast's bioavailability is consistent across adult and pediatric populations, with a relative contribution from metabolic clearance being adapted according to age-related physiological changes . This study underscores the importance of understanding drug behavior across diverse patient demographics.

Case Study 2: Drug Interaction Studies

Another case study focused on the interactions between montelukast and various co-administered medications. It was found that co-administration with certain vehicles could significantly alter drug exposure levels in infants, emphasizing the need for careful consideration of formulation characteristics when developing pediatric medications .

Comparative Analysis with Other Leukotriene Receptor Antagonists

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Montelukast | C35H29ClNO3S | Cysteinyl leukotriene receptor antagonist | Non-deuterated form |

| Zafirlukast | C24H25ClN2O4S | Cysteinyl leukotriene receptor antagonist | Different structure; less selective |

| Pranlukast | C22H23ClN2O4S | Cysteinyl leukotriene receptor antagonist | Shorter half-life |

Montelukast-d6's deuterated form allows for enhanced detection methods while retaining a pharmacological profile similar to non-deuterated montelukast. This makes it particularly useful for research applications aimed at understanding drug metabolism and interactions.

属性

IUPAC Name |

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBRXGCXUHRJY-KSWPWUDBSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])(C([2H])([2H])[2H])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClNNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。